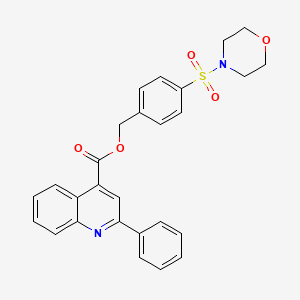![molecular formula C17H14BrNO3 B3532261 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B3532261.png)
2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide
Vue d'ensemble
Description
2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide, also known as BFA, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of naphthalene and has been studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide has been extensively used in scientific research for its ability to inhibit the function of ADP-ribosylation factor (ARF), a protein involved in vesicular trafficking and membrane fusion. 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide has been shown to disrupt the Golgi apparatus, a cellular organelle involved in protein processing and secretion, by inhibiting the function of ARF. This property of 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide has been used to study the mechanisms of protein trafficking in cells and to develop new drugs that target the Golgi apparatus.
Mécanisme D'action
2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide acts by inhibiting the function of ARF, a protein that regulates the formation of vesicles from the Golgi apparatus. ARF is activated by the binding of GTP and promotes the recruitment of coat proteins to the Golgi membrane. 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide binds to ARF and prevents its activation by GTP, leading to the disruption of the Golgi apparatus and inhibition of protein trafficking.
Biochemical and Physiological Effects
2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the Golgi apparatus and inhibiting protein trafficking. 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide has also been shown to inhibit the replication of certain viruses such as hepatitis C virus and dengue virus by disrupting the formation of viral replication complexes. In addition, 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is a potent inhibitor of ARF and can be used at low concentrations to disrupt the Golgi apparatus. 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide is also stable and can be used in a variety of experimental conditions. However, 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide has some limitations. It is toxic to cells at high concentrations and can induce apoptosis. 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide also has limited solubility in aqueous solutions and requires the use of organic solvents such as DMSO or DMF.
Orientations Futures
For the use of 2-[(1-bromo-2-naphthyl)oxy]-N-(2-furylmethyl)acetamide in scientific research include the development of new drugs and the study of protein trafficking and the immune system.
Propriétés
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(20)19-10-13-5-3-9-21-13/h1-9H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBBGAXCLZOINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B3532183.png)

![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B3532187.png)
![phenyl 3-[({N-[4-(acetylamino)benzoyl]glycyl}oxy)methyl]benzoate](/img/structure/B3532203.png)

![2-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3532223.png)
![N-(2-Chloro-benzyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B3532236.png)


![N-(2-cyanophenyl)-2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3532244.png)
![methyl 2-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoate](/img/structure/B3532255.png)
![N-[4-methyl-5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B3532257.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3532276.png)